O-Ethyl-L-tyrosine

Vue d'ensemble

Description

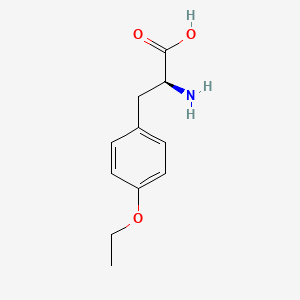

O-Ethyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the hydroxyl group on the phenyl ring is substituted with an ethyl group. This modification alters the compound’s properties, making it useful in various scientific and industrial applications. L-tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and is a precursor to several important biomolecules, including neurotransmitters and hormones .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of O-Ethyl-L-tyrosine typically involves the ethylation of L-tyrosine. This can be achieved through the reaction of L-tyrosine with an ethyl halide, such as ethyl bromide, in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: O-Ethyl-L-tyrosine can undergo several types of chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form ethylated derivatives with different functional groups.

Substitution: The ethyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various alkyl halides or functional group reagents can be used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ethylated aldehydes or acids, while substitution reactions can produce a wide range of ethylated derivatives .

Applications De Recherche Scientifique

O-Ethyl-L-tyrosine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its role in protein synthesis and as a precursor to neurotransmitters and hormones.

Medicine: Investigated for its potential therapeutic effects, including its role in the synthesis of biologically active compounds.

Industry: Utilized in the production of pharmaceuticals, dietary supplements, and food additives

Mécanisme D'action

The mechanism of action of O-Ethyl-L-tyrosine involves its incorporation into proteins and its role as a precursor to various biomolecules. The ethyl group modification can affect the compound’s interaction with enzymes and receptors, potentially altering its biological activity. For example, it can influence the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways .

Comparaison Avec Des Composés Similaires

L-tyrosine: The parent compound, which lacks the ethyl group.

O-Methyl-L-tyrosine: A similar derivative where the hydroxyl group is substituted with a methyl group.

L-DOPA: A precursor to neurotransmitters like dopamine, which has a similar structure but different functional groups

Uniqueness: O-Ethyl-L-tyrosine is unique due to the presence of the ethyl group, which can significantly alter its chemical and biological properties compared to its parent compound and other derivatives. This modification can enhance its stability, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Activité Biologique

O-Ethyl-L-tyrosine is a modified derivative of the amino acid L-tyrosine, characterized by the substitution of the hydroxyl group on its phenyl ring with an ethyl group. This structural modification enhances its chemical properties, making it a subject of interest in various fields, including biochemistry, pharmacology, and medical imaging. L-tyrosine itself is crucial for protein synthesis and serves as a precursor to several important biomolecules, including neurotransmitters and hormones.

- Molecular Formula : C₉H₁₁NO₂

- CAS Number : 32795-52-1

- Solubility : Soluble in water and organic solvents.

This compound's biological activity primarily stems from its incorporation into proteins and its role as a precursor for various biomolecules. The ethyl modification can influence enzyme interactions and receptor binding, potentially altering biological activities such as phosphorylation in signal transduction pathways.

Role in Neurotransmitter Synthesis

Research indicates that this compound may enhance the synthesis of neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions. This has implications for understanding and treating neurodegenerative diseases and psychiatric disorders.

Antioxidant Properties

Similar to other tyrosine derivatives, this compound exhibits antioxidant properties due to its phenolic structure. It can donate hydrogen atoms to free radicals, thus protecting cells from oxidative stress. Studies have shown that derivatives with longer alkyl chains generally exhibit stronger radical scavenging abilities compared to their shorter counterparts .

Therapeutic Applications

This compound is being investigated for potential therapeutic applications, particularly in:

- Cancer Treatment : As a radiolabeled compound in positron emission tomography (PET) imaging, it aids in differentiating between tumor progression and treatment-related changes in glioblastoma patients .

- Neuroimaging : Its analogs are used in PET scans to assess brain tumors, providing valuable information on tumor behavior and treatment response .

Clinical Studies

-

FET-PET Imaging in Glioblastoma :

- A multicenter study evaluated the effectiveness of O-(2-[^18F]-fluoroethyl)-L-tyrosine (FET) PET imaging in glioblastoma management. It demonstrated that FET-PET could differentiate between true tumor progression and pseudoprogression with a sensitivity of 70% and specificity of 71% based on tumor-to-brain ratio metrics .

- Pediatric Brain Tumors :

- Radical Scavenging Activity :

Summary of Findings

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYPEYHEPIZYDJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32795-52-1 | |

| Record name | O-Ethyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-ETHYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F10H9YA9VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.